

Application Note: Comprehensive Analytical Characterization of 2-Thiophen-2-Yl-Azepane

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Compound of Interest

Compound Name: 2-Thiophen-2-Yl-Azepane

CAS No.: 383128-98-1

Cat. No.: B1335242

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Abstract

This application note provides a detailed guide for the comprehensive analytical characterization of **2-Thiophen-2-Yl-Azepane**, a heterocyclic compound of interest in pharmaceutical and chemical research. The structural complexity and potential pharmacological significance of thiophene and azepane derivatives necessitate robust and orthogonal analytical methods to confirm identity, purity, and structural integrity.^{[1][2][3][4]} This document outlines a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Each section explains the rationale behind the chosen technique, provides detailed experimental protocols, and discusses the interpretation of expected results. This guide is intended for researchers, scientists, and drug development professionals requiring a validated framework for the characterization of this and structurally related compounds.

Introduction

2-Thiophen-2-Yl-Azepane is a molecule combining a five-membered aromatic thiophene ring with a seven-membered saturated azepane ring.^{[2][3][5]} Such hybrid structures are of significant interest in medicinal chemistry due to the diverse biological activities associated with each heterocyclic core.^{[3][4]} The thiophene moiety is a well-established pharmacophore found

in numerous approved drugs, while the flexible azepane ring can be crucial for receptor binding and modulating pharmacokinetic properties.[3]

Accurate analytical characterization is the cornerstone of chemical research and drug development. It ensures that the synthesized compound has the correct structure and is free from impurities that could confound biological or chemical screening results. This note details an integrated workflow for establishing the identity and purity of **2-Thiophen-2-Yl-Azepane** with a high degree of scientific confidence.

Structural Elucidation

The primary objective is to unequivocally confirm the molecular structure, including the connectivity of the thiophene and azepane rings. A combination of NMR spectroscopy and mass spectrometry is the gold standard for this purpose.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (specifically ^1H and ^{13}C), allowing for the deduction of the molecular skeleton. For consistent and high-quality data, adherence to established standards for data acquisition and reporting is recommended.[9][10][11][12][13]

Protocol: ^1H and ^{13}C NMR Analysis

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3). Ensure the sample is fully dissolved.[14]
- **Internal Standard:** Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrument Setup:**
 - **Spectrometer:** 400 MHz or higher field strength.
 - **Acquisition Parameters (^1H):** Set spectral width to cover the range of -1 to 10 ppm.[12] Acquire a sufficient number of scans to achieve a signal-to-noise ratio $>100:1$ for key signals.

- Acquisition Parameters (^{13}C): Set spectral width to cover the range of -10 to 200 ppm. Utilize proton decoupling to simplify the spectrum.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm.

Data Interpretation and Expected Results:

The structure of **2-Thiophen-2-yl-Azepane** suggests a distinct pattern of signals. The chemical shifts provided below are predictive and may vary slightly based on solvent and concentration.

Assignment	Predicted ¹ H Chemical Shift (δ, ppm)	Predicted ¹³ C Chemical Shift (δ, ppm)	Rationale
Thiophene H3, H4, H5	~6.8 - 7.3	~123 - 128	Aromatic protons of the thiophene ring, exhibiting characteristic coupling patterns.[15]
Azepane CH (α to N and Thiophene)	~3.5 - 4.0	~60 - 65	Proton at the junction of the two rings, deshielded by both the nitrogen and the aromatic ring.
Azepane CH ₂ (α to N)	~2.8 - 3.2	~45 - 50	Methylene group adjacent to the nitrogen atom.
Azepane CH ₂ (other)	~1.5 - 1.9	~25 - 35	Aliphatic protons of the saturated azepane ring.
Azepane NH	~2.0 - 3.0 (broad)	N/A	Broad signal due to proton exchange; can be confirmed by D ₂ O exchange.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the compound and providing evidence of its structure through fragmentation analysis.[16] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- Instrument Setup:
 - Ionization Mode: Positive Electrospray Ionization (ESI+), as the azepane nitrogen is readily protonated.
 - Mass Analyzer: Time-of-Flight (TOF) for high-resolution measurement.
 - Mass Range: Scan from m/z 50 to 500.
- Data Analysis:
 - Identify the protonated molecular ion $[M+H]^+$.
 - Calculate the theoretical exact mass of $C_{10}H_{15}NS$ ($[M+H]^+ = 182.0998$) and compare it with the experimentally observed mass. A mass accuracy of <5 ppm provides strong evidence for the elemental formula.
 - Analyze the fragmentation pattern. Key fragments would likely arise from the cleavage of the azepane ring or the separation of the two rings. The presence of the sulfur isotope peak ($[M+2H]^+$) at approximately 4.2% relative abundance of the $[M+H]^+$ peak is a characteristic signature for a sulfur-containing compound.[\[17\]](#)

Purity Assessment and Identity Confirmation

Establishing the purity of the compound is critical for its use in further applications. HPLC is the predominant technique for this purpose.[\[18\]](#) Elemental analysis provides final confirmation of the bulk sample's elemental composition.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method is suitable for analyzing moderately polar compounds like **2-Thiophen-2-yl-Azepane**.[\[19\]](#)[\[20\]](#) The method's goal is to separate the main compound from any potential impurities or starting materials.

Protocol: RP-HPLC with UV Detection

- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.[\[21\]](#)

- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase: A gradient or isocratic mixture of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A). A typical starting point would be a gradient from 10% B to 90% B over 20 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector set at a wavelength where the thiophene chromophore absorbs, typically around 230-260 nm.
 - Injection Volume: 10 µL.
- Data Analysis and System Suitability:
 - The primary peak should be well-resolved and symmetrical.
 - Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
 - The method should be validated for linearity, precision, and accuracy as per standard guidelines to ensure it is suitable for routine analysis.[\[22\]](#)

Parameter	Typical Value / Condition	Rationale
Column	C18 (Reversed-Phase)	Good retention and separation for moderately polar organic molecules.
Mobile Phase A	Water + 0.1% Formic Acid	Provides protons for good ionization in MS and sharpens peak shape.
Mobile Phase B	Acetonitrile	Common organic modifier for adjusting elution strength.
Detection	UV at ~240 nm	Thiophene derivatives typically exhibit strong UV absorbance in this region.
Mode	Gradient Elution	Ensures elution of both polar and non-polar impurities. [21]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the bulk sample. This technique serves as a final, independent confirmation of the empirical formula.

Protocol: CHNS Combustion Analysis

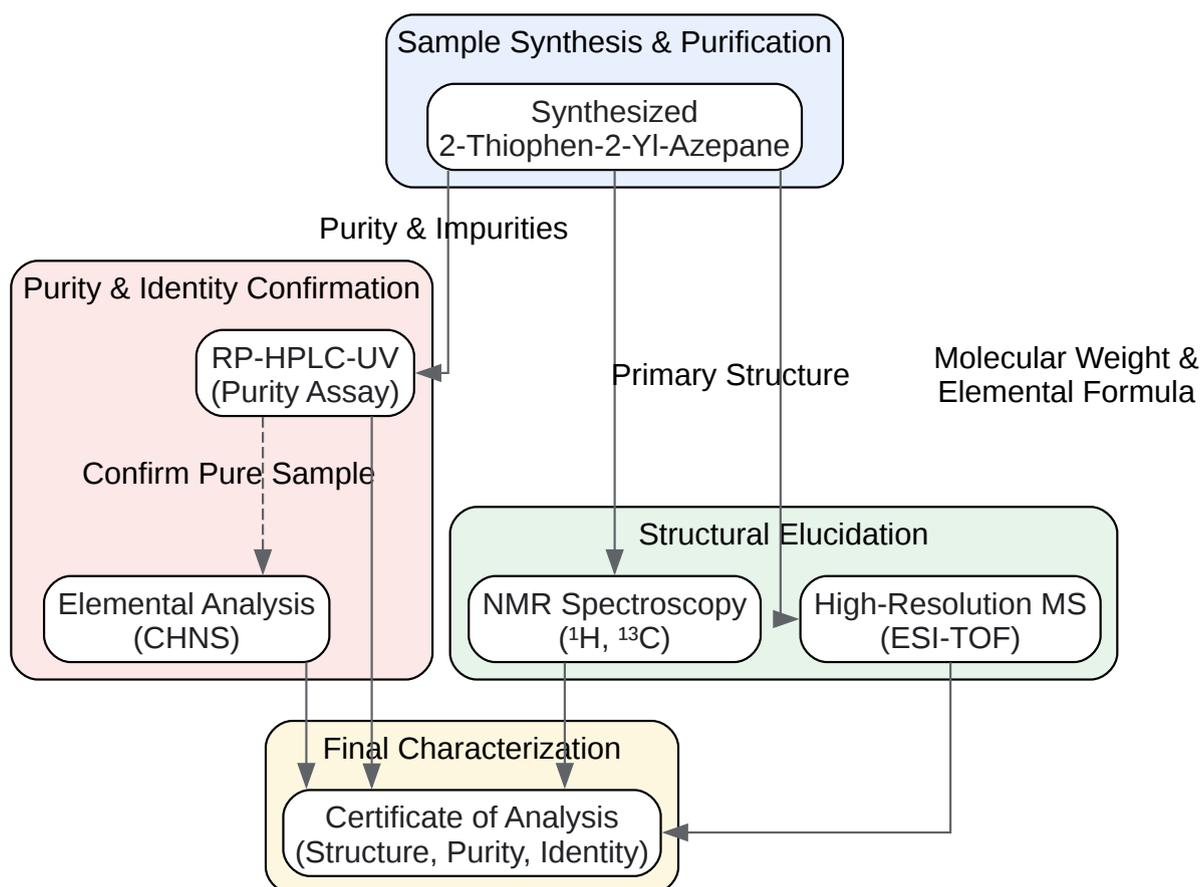
- **Sample Preparation:** Accurately weigh 1-2 mg of the dry, pure sample into a tin capsule.
- **Instrumentation:** Use a calibrated CHNS elemental analyzer.
- **Analysis:** The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.
- **Data Comparison:** The experimentally determined percentages should be within ±0.4% of the theoretical values calculated for the formula C₁₀H₁₅NS.

Theoretical Values for C₁₀H₁₅NS (MW: 181.30 g/mol):

- Carbon (C): 66.24%
- Hydrogen (H): 8.34%
- Nitrogen (N): 7.73%
- Sulfur (S): 17.69%

Integrated Analytical Workflow

The described techniques should be used in a logical sequence to build a complete profile of the compound. The workflow diagram below illustrates this integrated approach, ensuring that both structural and purity information is gathered systematically.



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Caption: Integrated workflow for the characterization of **2-Thiophen-2-Yl-Azepane**.

Conclusion

The comprehensive characterization of **2-Thiophen-2-Yl-Azepane** requires an orthogonal analytical approach. The combination of NMR spectroscopy for detailed structural mapping, high-resolution mass spectrometry for molecular formula confirmation, HPLC for purity assessment, and elemental analysis for bulk sample verification provides a robust and reliable dataset. The protocols and guidelines presented in this application note establish a self-validating system, ensuring the generation of high-quality, trustworthy data essential for advancing research and development in the chemical and pharmaceutical sciences.

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